

An In-depth Technical Guide to PROTAC ER Degradar-14 (Compound 86)

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Compound of Interest

Compound Name: PROTAC ER Degradar-14

Cat. No.: B15540875

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Abstract

PROTAC ER Degradar-14, also identified as compound 86, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Estrogen Receptor (ER). This molecule represents a promising therapeutic strategy for ER-positive cancers by harnessing the cell's own ubiquitin-proteasome system to eliminate the ER protein, a key driver of tumor growth in these malignancies. This technical guide provides a comprehensive overview of **PROTAC ER Degradar-14**, including its mechanism of action, constituent components, and detailed experimental protocols for its characterization. While specific quantitative data for compound 86 is not publicly available, this document outlines the methodologies to generate such data.

Introduction to PROTAC ER Degradar-14 (Compound 86)

PROTAC ER Degradar-14 is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibitors, which only block the protein's function.

Molecular Composition:

PROTAC ER Degradator-14 (compound 86) is composed of three key moieties connected by a linker:

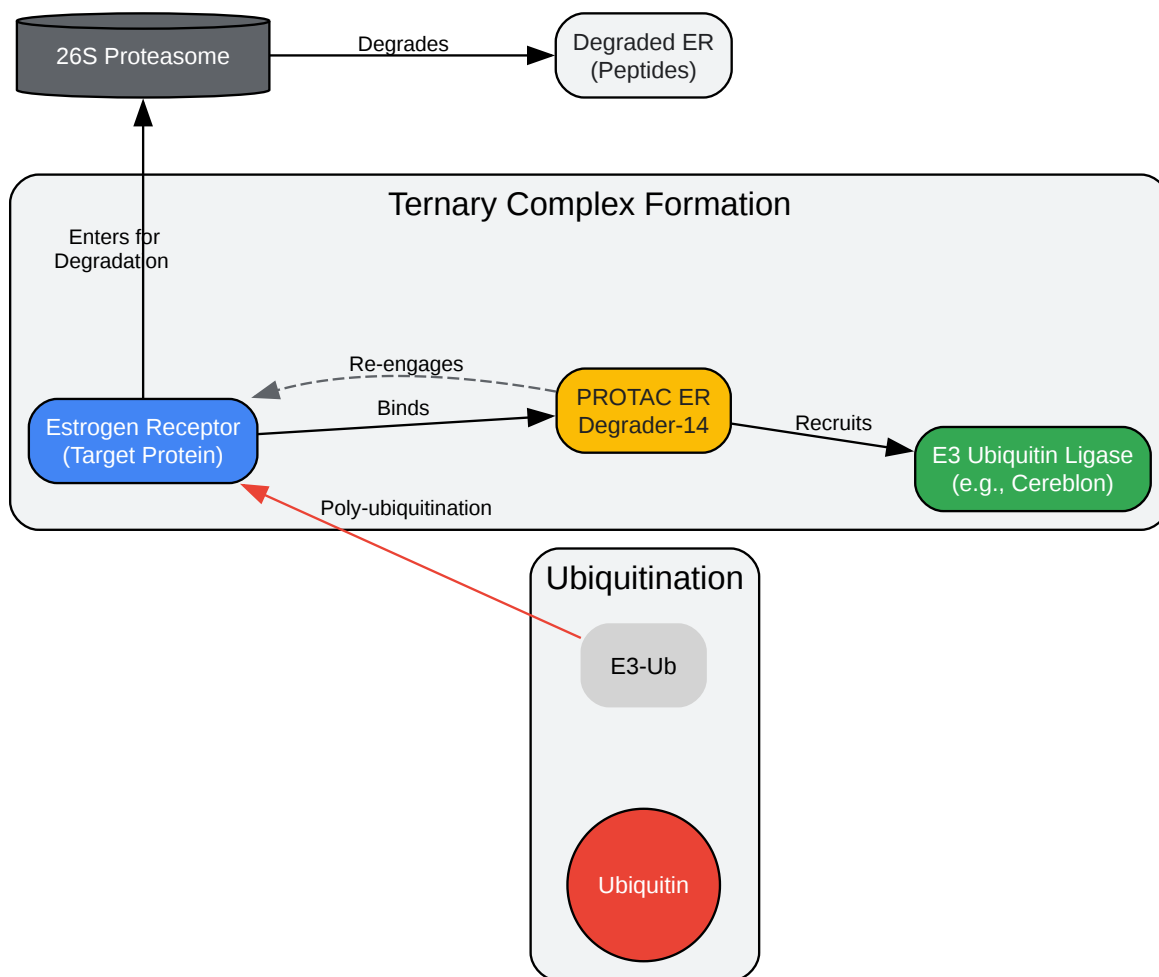
- Target Protein Ligand: ER ligand-6 (HY-170341) binds to the Estrogen Receptor.
- E3 Ubiquitin Ligase Ligand: (S)-Deoxy-thalidomide (HY-168055) recruits the Cereblon (CRBN) E3 ubiquitin ligase.[\[1\]](#)
- Linker: N-Boc-piperazine (HY-30105) connects the target protein ligand and the E3 ligase ligand.[\[1\]](#)

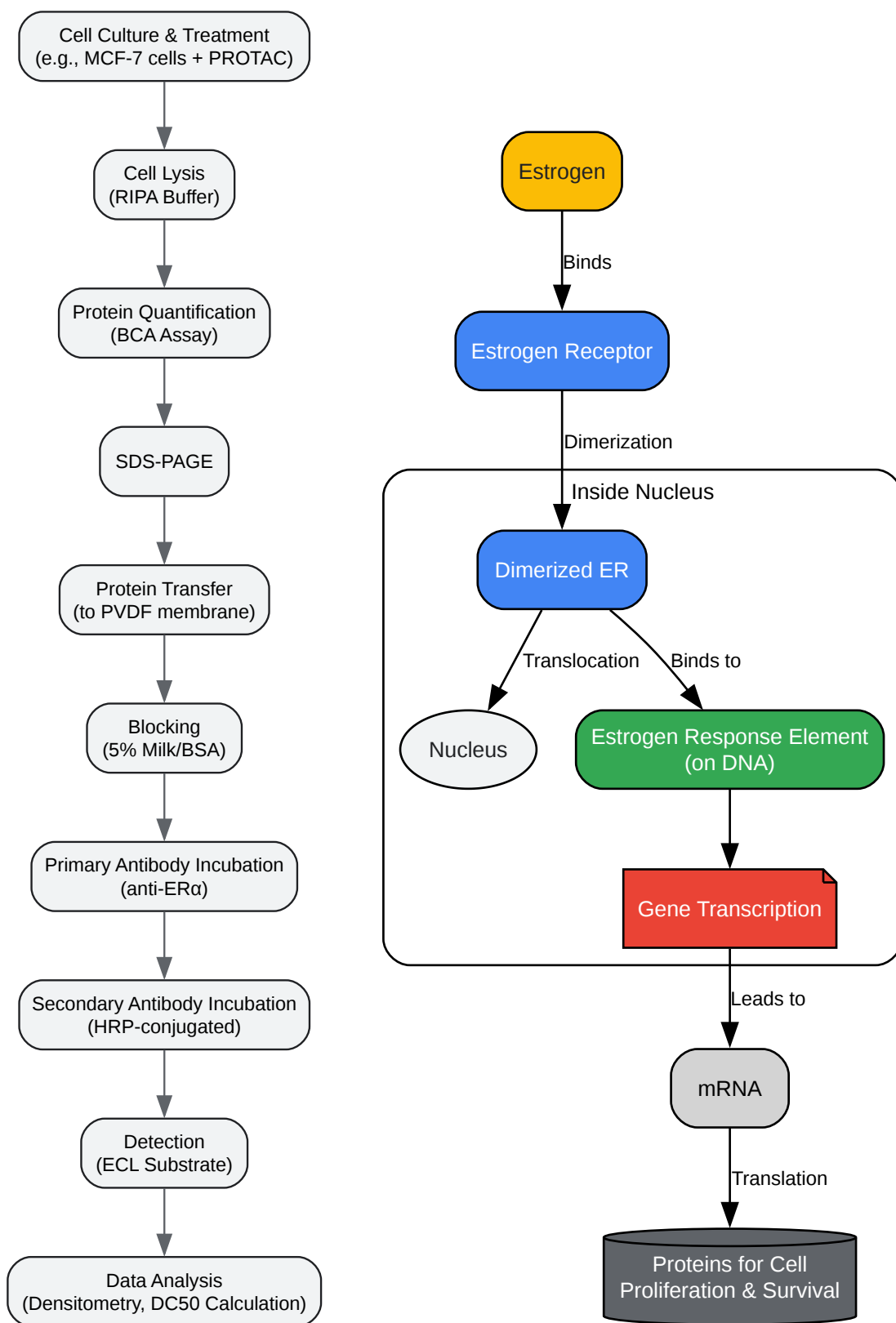
The E3 ligase ligand and the linker together form tert-Butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisindolin-5-yl)piperazine-1-carboxylate (HY-W998234).[\[1\]](#)

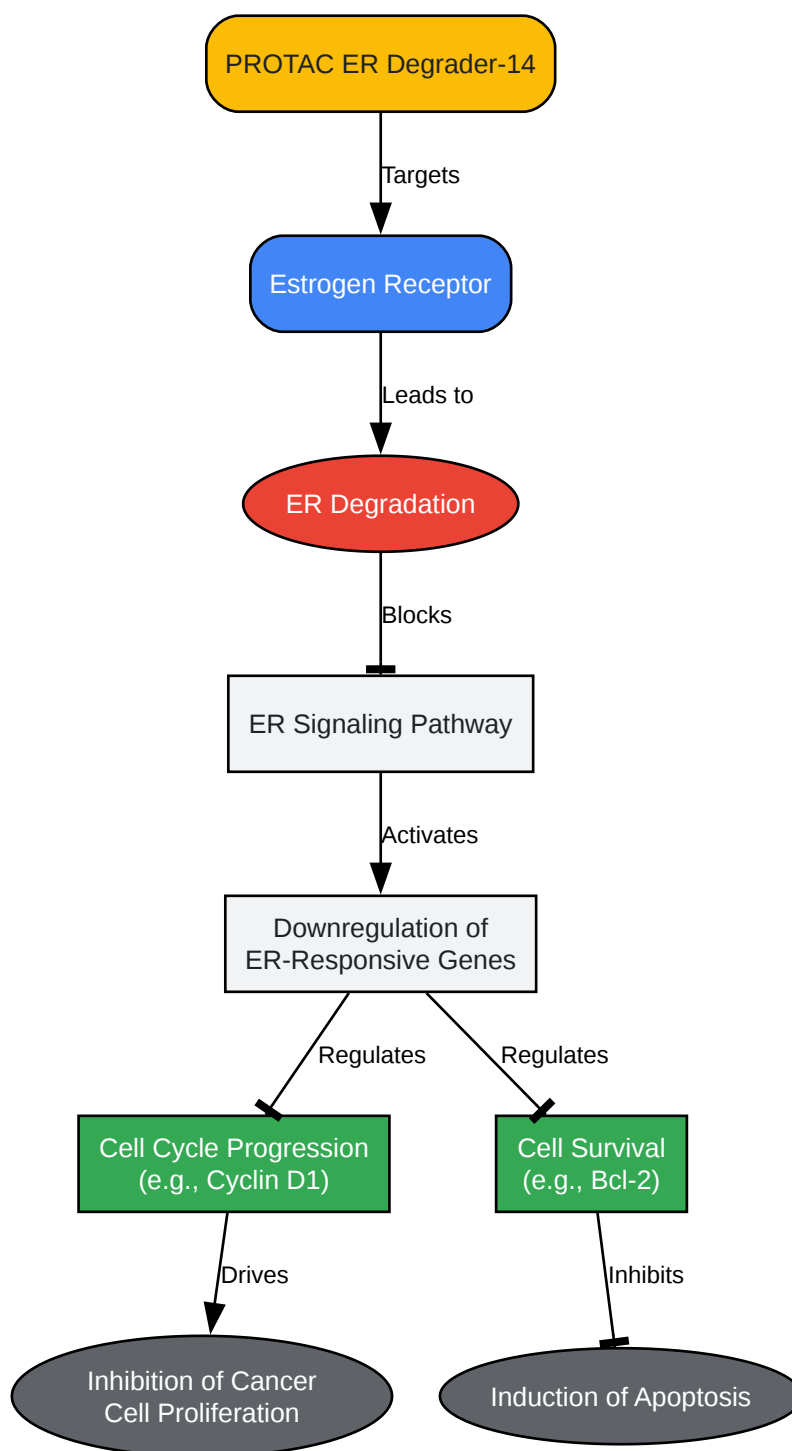
Mechanism of Action

The mechanism of action of **PROTAC ER Degradator-14** follows the established paradigm for PROTACs:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to an Estrogen Receptor protein and the E3 ubiquitin ligase, forming a ternary complex.
- Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the ER protein, tagging it for degradation.
- Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then engage another ER protein and E3 ligase, acting in a catalytic manner.







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References

- 1. medchemexpress.com [medchemexpress.com]
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